N-{4-[(2-iodophenyl)carbamoyl]phenyl}-3-methylbenzamide
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Overview
Description
N-{4-[(2-IODOANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is a complex organic compound that features an iodoaniline moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-IODOANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE typically involves the reaction of 2-iodoaniline with a benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-IODOANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-{4-[(2-IODOANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-IODOANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The iodoaniline moiety may play a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Iodoanilino)carbonyl]phenyl acetate
- 1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone
- 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone
Uniqueness
N-{4-[(2-IODOANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is unique due to its specific structural features, including the presence of both an iodoaniline and a benzamide moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
Molecular Formula |
C21H17IN2O2 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-[4-[(2-iodophenyl)carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H17IN2O2/c1-14-5-4-6-16(13-14)21(26)23-17-11-9-15(10-12-17)20(25)24-19-8-3-2-7-18(19)22/h2-13H,1H3,(H,23,26)(H,24,25) |
InChI Key |
FXGAXPLHTBOMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I |
Origin of Product |
United States |
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